molecular formula C24H19ClN2O3S B2712041 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate CAS No. 785705-71-7

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate

Cat. No.: B2712041
CAS No.: 785705-71-7
M. Wt: 450.94
InChI Key: NRBZLALAYHAMII-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a thiophene ring, and a benzyl(methyl)amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the benzyl(methyl)amino group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Studies focus on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylate]: Shares the quinoline and thiophene core but lacks the benzyl(methyl)amino group.

    [Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)benzoate: Similar structure but with a benzoate group instead of a quinoline core.

Uniqueness

The uniqueness of 2-(Benzyl(methyl)amino)-2-oxoethyl 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, thiophene ring, and benzyl(methyl)amino group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-27(14-16-7-3-2-4-8-16)23(28)15-30-24(29)18-13-20(21-11-12-22(25)31-21)26-19-10-6-5-9-17(18)19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBZLALAYHAMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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